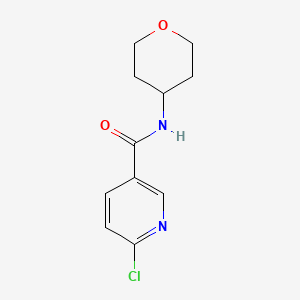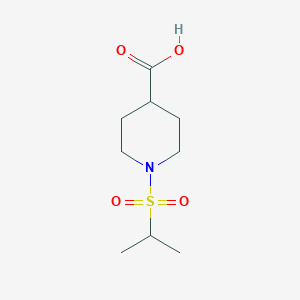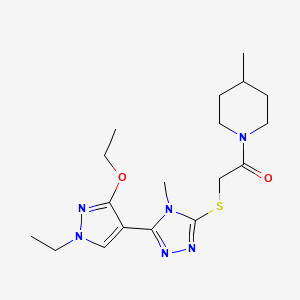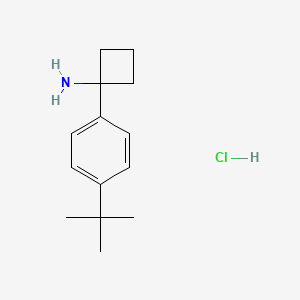
N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound. The crystal structure of this compound is stabilized by weak intermolecular N—H…S hydrogen bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N- (p-tolyl)acetamide with phosphorus pentasulfide in toluene gives a related compound, C9H11NS . The amide group forms N—H…S hydrogen bonds with adjacent molecules, linking them into chains .Molecular Structure Analysis
The structure of N–(m–tolyl)thioacetamide with the atomic numbering scheme is presented in the referenced paper . The molecules of this compound form an intermolecular N—H···S hydrogen bonds. These intermolecular hydrogen bonds link the molecules of N–(m–tolyl)thioacetamide giving infinite zigzag chains parallel to the c axis .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1,3,4-Thiadiazole derivatives, including those structurally related to N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been extensively studied for their potential anticancer properties. These compounds have demonstrated promising cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, certain derivatives showed significant inhibitory effects, with one compound exhibiting cytotoxic activity comparable to cisplatin, a commonly used chemotherapy drug (Çevik et al., 2020). This suggests potential applications in developing new anticancer therapies.
Antimicrobial and Antiviral Activities
The synthesis of thiadiazole derivatives has also been linked to antimicrobial and antiviral activities. Specific compounds have been shown to exhibit significant effects against various bacterial and fungal pathogens, as well as viruses like the tobacco mosaic virus (TMV). The bioassay results indicated that most of the target compounds displayed good antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, with some compounds outperforming existing antibacterial agents (Tang et al., 2019).
Optoelectronic Applications
Thiazole-based compounds, including those incorporating 1,3,4-thiadiazole moieties, have found applications in the field of optoelectronics. They have been used in the synthesis of conducting polymers with promising optoelectronic properties, such as suitable optical band gaps for applications in electronic devices (Camurlu & Guven, 2015). This opens up possibilities for their use in the development of new materials for electronic and photonic applications.
Anti-HIV Properties
Additionally, acetamide derivatives related to the compound have been explored for their potential as anti-HIV drugs. Density Functional Theory (DFT) studies on similar compounds have indicated that they may interact effectively with biological targets relevant to HIV treatment, suggesting a promising avenue for the development of new therapeutic agents against HIV (Oftadeh et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-5-3-7-14(9-12)17-20-18(24-21-17)23-11-16(22)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNUNDHMOLWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-ethylphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554808.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)




![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)

![Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2554827.png)

![1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2554829.png)
